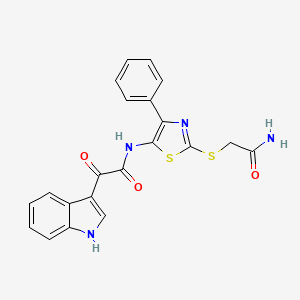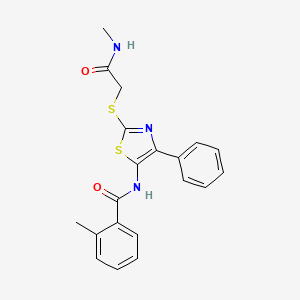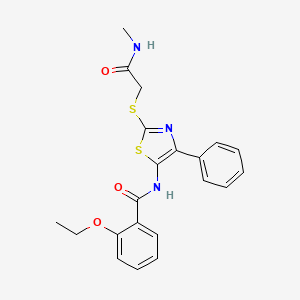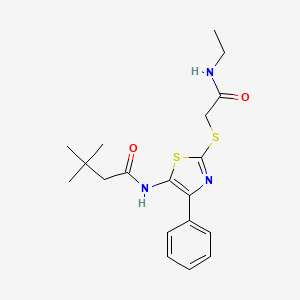
N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,3-dimethylbutanamide
概要
説明
The compound "N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,3-dimethylbutanamide" is a synthetic molecule that has garnered interest in the fields of chemistry, biology, and medicine This compound contains a thiazole ring, which is a five-membered ring structure containing both sulfur and nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of "N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,3-dimethylbutanamide" typically involves multiple steps, starting with the formation of the thiazole ring. The process may include the following steps:
Formation of the thiazole ring: A common method involves the reaction of a halogenated benzene derivative with thiourea to form the corresponding thiazole.
Attachment of the ethylamino group: This can be achieved through the reaction of the thiazole intermediate with ethylamine in the presence of a suitable catalyst.
Oxidation to form the oxoethyl group: The addition of an oxidizing agent converts the ethyl group to an oxoethyl group.
Thioether formation:
Formation of the final amide: The final step involves the reaction of the intermediate with a suitable amide-forming reagent to obtain the target compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would follow a similar multi-step process but would be optimized for large-scale production. This optimization includes the use of high-yielding reaction conditions, efficient purification methods, and cost-effective reagents.
化学反応の分析
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The ethylamino and thioether groups are susceptible to oxidation under suitable conditions, leading to the formation of oxo and sulfoxide derivatives.
Reduction: Reduction reactions can target the oxoethyl group, converting it back to an ethyl group or further reducing it to an alcohol.
Substitution: The phenyl and thiazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles like ammonia.
Major Products
The major products formed from these reactions depend on the specific functional group targeted. For example, oxidation of the thioether group may produce a sulfoxide, while reduction of the oxoethyl group may yield an alcohol.
科学的研究の応用
The compound "N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,3-dimethylbutanamide" has various applications in scientific research:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms involving thiazole derivatives.
Biology: It is used to investigate the biological activity of thiazole-containing compounds, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Potential therapeutic applications include the development of new drugs for treating diseases such as cancer and bacterial infections.
Industry: The compound can be employed in the development of novel materials with specific chemical or physical properties.
作用機序
The mechanism of action of "N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,3-dimethylbutanamide" depends on its interaction with biological targets:
Molecular targets: The compound may bind to enzymes or receptors, modulating their activity. For example, it could act as an enzyme inhibitor or receptor agonist/antagonist.
Pathways involved: The modulation of enzyme activity or receptor binding can affect various cellular pathways, leading to changes in cell function or signaling.
類似化合物との比較
Similar Compounds
"N-(2-((2-(methylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,3-dimethylbutanamide"
"N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-(methylthiazol-5-yl)-3,3-dimethylbutanamide"
"N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,3-dimethylhexanamide"
Uniqueness
The uniqueness of "N-(2-((2-(ethylamino)-2-oxoethyl)thio)-4-phenylthiazol-5-yl)-3,3-dimethylbutanamide" lies in its specific functional groups and their arrangement, which contribute to its unique chemical properties and potential applications. For instance, the presence of both an ethylamino and oxoethyl group attached to the thiazole ring makes it distinct from similar compounds.
This detailed exploration provides a comprehensive understanding of the compound's preparation, chemical reactions, scientific applications, and mechanism of action, while highlighting its unique characteristics in comparison to related molecules.
特性
IUPAC Name |
N-[2-[2-(ethylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2S2/c1-5-20-15(24)12-25-18-22-16(13-9-7-6-8-10-13)17(26-18)21-14(23)11-19(2,3)4/h6-10H,5,11-12H2,1-4H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URFCRSPGVITLPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)CSC1=NC(=C(S1)NC(=O)CC(C)(C)C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,4-dimethoxyphenyl)-2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3312640.png)
![N-(6-methyl-1,3-benzothiazol-2-yl)-2-({1-[2-(morpholin-4-yl)ethyl]-2-oxo-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B3312650.png)
![5-ethoxy-1,6-dimethyl-3-(4-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3312652.png)
![3-[4-(2-{1,4-dioxa-8-azaspiro[4.5]decan-8-yl}-2-oxoethyl)-1,3-thiazol-2-yl]-1-phenylurea](/img/structure/B3312658.png)
![3-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)-1-phenylurea](/img/structure/B3312662.png)
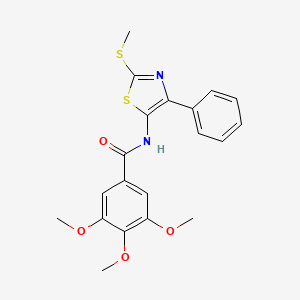
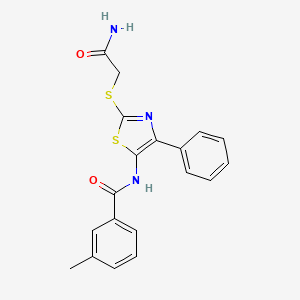
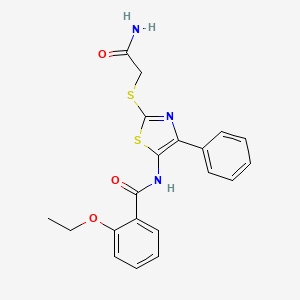
![N-[3-(6-methanesulfonylpyridazin-3-yl)phenyl]-4-methoxybenzamide](/img/structure/B3312681.png)
